N-(2-chloro-4-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a useful research compound. Its molecular formula is C24H25ClN4O2 and its molecular weight is 436.94. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown the synthesis of various pyrimidinone derivatives, including structures similar to the compound , indicating significant antimicrobial and antifungal activities. These synthesized compounds, using pyrimidine as a core structure, have been tested against various bacterial and fungal strains, showing efficacy comparable to standard drugs like streptomycin and fusidic acid. Such compounds are essential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hossan et al., 2012).
Anti-inflammatory and Analgesic Agents
A series of pyridines, pyrimidinones, and oxazinones synthesized using citrazinic acid as a starting material have demonstrated good anti-inflammatory activity, with results comparable to Prednisolone®. These findings suggest potential applications of these compounds, including the one , in treating inflammation and related conditions. Such research is vital for developing new therapeutic agents with improved efficacy and reduced side effects (Amr et al., 2007).
Antitumor Activities
Novel heterocyclic compounds derived from pyrimidine and fused with thiophene rings have shown potent antitumor activities. The research into these compounds, including structures analogous to N-(2-chloro-4-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide, opens up possibilities for new cancer therapeutics. These compounds' efficacy against various cancer cell lines highlights the importance of pyrimidine derivatives in medicinal chemistry and oncology (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and energy metabolism.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to its active site . This interaction inhibits the enzyme’s activity, leading to changes in the metabolic processes it regulates.
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase affects the fatty acid biosynthesis pathway . This can lead to a decrease in the production of fatty acids and an increase in the oxidation of fatty acids, affecting energy metabolism in the cells.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-3-28-12-11-20-18(14-28)24(31)29(23(27-20)17-7-5-4-6-8-17)15-22(30)26-21-10-9-16(2)13-19(21)25/h4-10,13H,3,11-12,14-15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPBULAVPXFOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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